molecular formula C10H18N2O2 B2987771 tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate CAS No. 2344685-16-9

tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate

Cat. No. B2987771
M. Wt: 198.266
InChI Key: MJYDHLKLHRAJFL-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate is a chemical compound with the CAS Number: 2344685-16-9 . It has a molecular weight of 198.27 and its IUPAC name is tert-butyl (2-azabicyclo [2.1.1]hexan-4-yl)carbamate . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(5-10)11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . The compound’s molecular weight is 198.27 .

Scientific Research Applications

Mild and Efficient Synthesis of Boc-Protected Amines

Lebel and Leogane (2005) developed a mild and efficient one-pot Curtius rearrangement method to form tert-butyl carbamate derivatives, including tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate, at low temperatures. This method is compatible with a variety of substrates, providing access to protected amino acids and highlighting its significance in synthetic organic chemistry (Lebel & Leogane, 2005).

Enantioselective Synthesis of Carbocyclic Analogues

Ober et al. (2004) presented the crystal structure of a tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate analogue, emphasizing its importance as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This underscores the compound's role in medicinal chemistry and drug development (Ober et al., 2004).

Stable Precursors for Azomethine Ylids

Alker, Harwood, and Williams (1997) described the evolution of stable azomethine ylid precursors, showcasing tert-butyl carbamate derivatives' ability to facilitate the generation of azomethine ylids under mild conditions. This research highlights the compound's utility in the synthesis of complex organic molecules (Alker, Harwood, & Williams, 1997).

Isomorphous Crystal Structures

Baillargeon et al. (2017) investigated the isomorphous crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its analogues, demonstrating the compound's contribution to understanding molecular interactions through hydrogen and halogen bonds. This study aids in the comprehension of molecular structures and their implications for chemical reactivity (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(5-10)11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYDHLKLHRAJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate

CAS RN

2344685-16-9
Record name tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
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